

Application Notes and Protocols for AC260584

Cell-Based Assays

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Compound of Interest

Compound Name: AC260584

Cat. No.: B1664316

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Introduction

AC260584 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1] As an allosteric modulator, it binds to a site on the receptor distinct from the orthosteric site for the endogenous ligand, acetylcholine. This property confers a high degree of subtype selectivity over other muscarinic receptors (M2-M5), making **AC260584** a valuable tool for studying M1 receptor function and a potential therapeutic agent for cognitive deficits associated with neurological disorders like Alzheimer's disease and schizophrenia.[1]

These application notes provide a comprehensive guide to performing key cell-based assays to characterize the activity of **AC260584** and similar compounds. The protocols detailed below cover essential assays for determining agonist potency and efficacy, and for elucidating the signaling pathways activated by M1 receptor engagement.

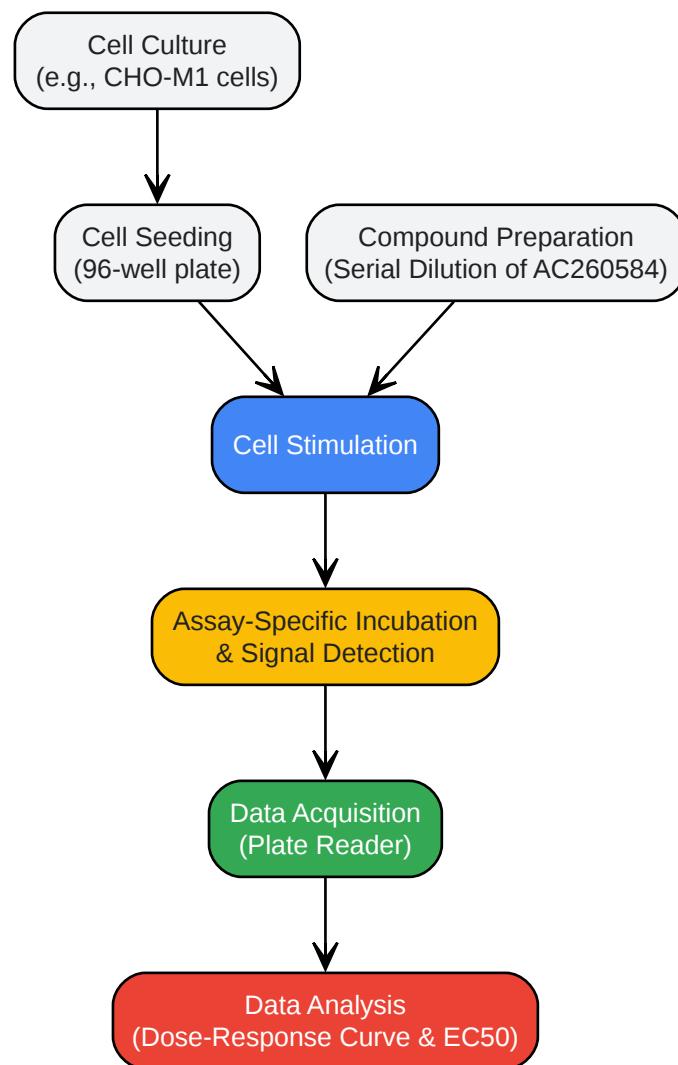
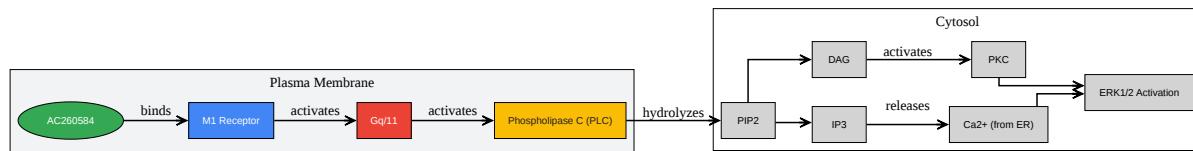
Data Presentation

The following table summarizes the quantitative data for **AC260584** in various functional cell-based assays.

Assay Type	Cell Line	Parameter	Value	Reference Compound	Efficacy
Cell Proliferation	CHO cells expressing human M1 mAChR	pEC50	7.6 - 7.7	Carbachol	90-98%
Phosphatidylinositol Hydrolysis	CHO cells expressing human M1 mAChR	pEC50	7.6 - 7.7	Carbachol	90-98%
Calcium Mobilization	CHO cells expressing human M1 mAChR	pEC50	7.6 - 7.7	Carbachol	90-98%

Signaling Pathway

AC260584 activates the M1 muscarinic receptor, which primarily couples to the Gq/11 family of G proteins. This activation initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of these events, the M1 receptor can also modulate the activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2).



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References

- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
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